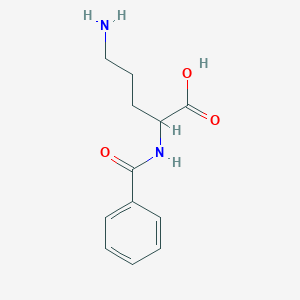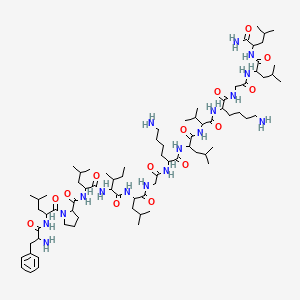
H-DL-Phe-DL-Leu-DL-Pro-DL-Leu-DL-xiIle-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Val-DL-Lys-Gly-DL-Leu-DL-Leu-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “H-DL-Phe-DL-Leu-DL-Pro-DL-Leu-DL-xiIle-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Val-DL-Lys-Gly-DL-Leu-DL-Leu-NH2” is a synthetic peptide composed of multiple D- and L-amino acids. Peptides like this are often used in research to study protein interactions, enzyme functions, and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Deprotection: of the amino acid side chains using TFA.
Cleavage: of the peptide from the resin using a cleavage cocktail.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers, which can handle large-scale synthesis with high precision. The process is similar to SPPS but scaled up to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted to create analogs for research purposes.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: DTT, TCEP.
Coupling reagents: HBTU, DIC.
Major Products
The major products of these reactions are typically modified peptides with altered functional groups or sequences.
科学研究应用
Chemistry
Protein Interaction Studies: Used to study how proteins interact with each other or with other molecules.
Enzyme Substrates: Serve as substrates to study enzyme kinetics and mechanisms.
Biology
Cell Signaling: Investigate the role of peptides in cell signaling pathways.
Receptor Binding: Study how peptides bind to receptors on cell surfaces.
Medicine
Drug Development: Potential therapeutic agents for diseases like cancer, diabetes, and infectious diseases.
Diagnostics: Used in diagnostic assays to detect specific proteins or antibodies.
Industry
Biotechnology: Used in the development of biotechnological products and processes.
Pharmaceuticals: Incorporated into drug formulations for targeted delivery.
作用机制
The mechanism of action of this peptide depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific molecular targets such as enzymes, receptors, or other proteins. This binding can activate or inhibit biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- H-DL-Leu-DL-Phe-OH
- H-DL-Leu-DL-Trp-DL-Pro-DL-Phe-OH
Uniqueness
The uniqueness of “H-DL-Phe-DL-Leu-DL-Pro-DL-Leu-DL-xiIle-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Val-DL-Lys-Gly-DL-Leu-DL-Leu-NH2” lies in its specific sequence, which can confer unique binding properties and biological activities compared to other peptides.
属性
分子式 |
C77H135N17O14 |
|---|---|
分子量 |
1523.0 g/mol |
IUPAC 名称 |
N-[1-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[6-amino-1-[[2-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C77H135N17O14/c1-17-50(16)65(93-73(104)59(38-47(10)11)89-74(105)61-30-25-33-94(61)77(108)60(39-48(12)13)91-67(98)52(80)40-51-26-19-18-20-27-51)76(107)90-56(35-44(4)5)69(100)83-41-62(95)84-54(29-22-24-32-79)70(101)88-58(37-46(8)9)72(103)92-64(49(14)15)75(106)86-53(28-21-23-31-78)68(99)82-42-63(96)85-57(36-45(6)7)71(102)87-55(66(81)97)34-43(2)3/h18-20,26-27,43-50,52-61,64-65H,17,21-25,28-42,78-80H2,1-16H3,(H2,81,97)(H,82,99)(H,83,100)(H,84,95)(H,85,96)(H,86,106)(H,87,102)(H,88,101)(H,89,105)(H,90,107)(H,91,98)(H,92,103)(H,93,104) |
InChI 键 |
XLTWUWYATXRNPA-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


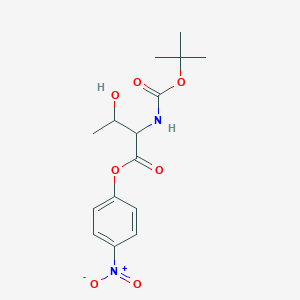
![6a-methyl-2,4a,5,6,8,9,9a,9b-octahydro-1H-cyclopenta[f]chromene-3,7-dione](/img/structure/B13392198.png)

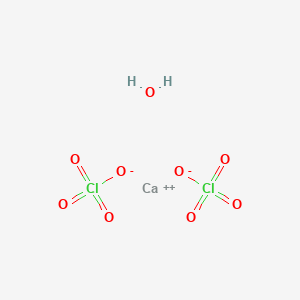
![(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid](/img/structure/B13392221.png)

![1-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392226.png)
![2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392228.png)
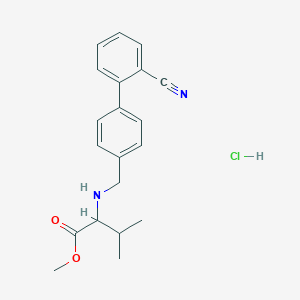
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13392239.png)
![2-[(2-sulfamoyl-1,3-benzothiazol-6-yl)oxy]ethyl 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13392245.png)


